N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide
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Overview
Description
N-({1,4-Dioxaspiro[45]decan-2-yl}methyl)furan-2-carboxamide is a synthetic organic compound characterized by a spirocyclic structure
Preparation Methods
The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide typically involves multiple steps. One common synthetic route starts with the formation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane, through a ketalization reaction of cyclohexanone with ethylene glycol. This intermediate is then subjected to a series of reactions, including hydrazone formation, iodination, and aminocarbonylation, to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of palladium-catalyzed reactions to improve yield and efficiency .
Chemical Reactions Analysis
N-({1,4-Dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions for these reactions include palladium catalysts for aminocarbonylation, strong oxidizing agents for oxidation, and hydride donors for reduction . Major products formed from these reactions include various functionalized derivatives of the original compound.
Scientific Research Applications
N-({1,4-Dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-({1,4-Dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to N-({1,4-Dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide include:
{1,4-Dioxaspiro[4.5]decan-2-yl}methanol: This compound shares the spirocyclic core but has a hydroxyl group instead of the furan-2-carboxamide moiety.
{1,4-Dioxaspiro[4.5]decan-2-yl}methanamine: Similar in structure but contains an amine group instead of the furan-2-carboxamide.
The uniqueness of this compound lies in its combination of the spirocyclic structure with the furan-2-carboxamide moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c16-13(12-5-4-8-17-12)15-9-11-10-18-14(19-11)6-2-1-3-7-14/h4-5,8,11H,1-3,6-7,9-10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGAPGWPBCAHIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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